3,3-Difluoro-1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}azetidine
Description
3,3-Difluoro-1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}azetidine is a boron-containing heterocyclic compound featuring a four-membered azetidine ring substituted with two fluorine atoms at the 3,3-positions. The azetidine core is linked to a phenyl group bearing a tetramethyl-1,3,2-dioxaborolane moiety, a common protecting group for boronic acids. This structure combines the conformational rigidity of the azetidine ring with the reactivity of the boron ester, making it valuable in medicinal chemistry and materials science. The fluorine atoms enhance electronegativity and metabolic stability, while the boron group enables participation in cross-coupling reactions, such as Suzuki-Miyaura couplings .
Properties
Molecular Formula |
C16H22BF2NO2 |
|---|---|
Molecular Weight |
309.2 g/mol |
IUPAC Name |
3,3-difluoro-1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]azetidine |
InChI |
InChI=1S/C16H22BF2NO2/c1-14(2)15(3,4)22-17(21-14)13-7-5-12(6-8-13)9-20-10-16(18,19)11-20/h5-8H,9-11H2,1-4H3 |
InChI Key |
MGYIGNNLLPBUPL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CC(C3)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azetidine typically involves multiple steps. One common method involves the reaction of 3,3-difluoroazetidine with a benzyl halide derivative that contains the boron moiety. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azetidine can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Coupling Reactions: The boron moiety allows for Suzuki-Miyaura coupling reactions, enabling the formation of carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions often involve the use of polar aprotic solvents like DMF or acetonitrile.
Coupling Reactions: Palladium catalysts and bases such as potassium phosphate are typically used. The reactions are carried out under inert atmosphere conditions, often in solvents like tetrahydrofuran (THF) or toluene.
Major Products Formed
Substitution Reactions: Products include derivatives where the fluorine atoms are replaced by other functional groups.
Coupling Reactions: Products include biaryl compounds or other complex organic molecules formed through the coupling process.
Scientific Research Applications
3,3-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azetidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its role in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azetidine involves its ability to participate in various chemical reactions due to the presence of reactive fluorine and boron atoms. The fluorine atoms can engage in nucleophilic substitution reactions, while the boron moiety facilitates coupling reactions. These interactions enable the compound to act as a versatile intermediate in the synthesis of more complex molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related boron-containing heterocycles, focusing on molecular features, physicochemical properties, and applications.
Structural Analogs
Physicochemical Properties
- Lipophilicity : The 3,3-difluoroazetidine derivative exhibits higher lipophilicity (logP ~2.5–3.0 estimated) compared to pyrrolidine analogs (logP ~2.0–2.5) due to fluorine’s hydrophobicity. Pyrazole derivatives (logP ~1.8–2.2) are less lipophilic owing to their polar aromatic nitrogen atoms .
- Solubility : The azetidine’s smaller ring increases basicity (pKa ~7.5–8.0), enhancing water solubility at physiological pH compared to pyrrolidine (pKa ~9.0–10.0) .
- Thermal Stability: Boron esters generally decompose at 150–200°C. Fluorinated azetidines show superior thermal stability (>200°C) versus non-fluorinated analogs .
Research Findings and Data
Spectroscopic Data
- NMR : The azetidine’s ¹H NMR shows distinct signals for the CH₂ groups adjacent to boron (δ 3.5–4.0 ppm) and fluorine (¹⁹F NMR δ -120 to -130 ppm) .
- IR : Stretching frequencies for B-O bonds appear at ~1350–1400 cm⁻¹, consistent with other dioxaborolanes .
Stability Studies
- Hydrolytic stability of the dioxaborolane group in PBS (pH 7.4) at 37°C: >90% intact after 24 hours, comparable to phenylboronic acid derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
